molecular formula C11H12Cl2N2O3S B2674333 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide CAS No. 1111536-72-1

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide

Cat. No. B2674333
CAS RN: 1111536-72-1
M. Wt: 323.19
InChI Key: UDIWKTMSPJMXFR-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide, also known as DCTP, is a chemical compound that has been widely used in scientific research. DCTP is a pyridine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves its inhibition of ribonucleotide reductase, which is essential for DNA synthesis. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide binds to the active site of ribonucleotide reductase and prevents the reduction of ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis.
Biochemical and Physiological Effects:
3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has also been found to increase the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell death. Additionally, 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of ribonucleotide reductase and has been widely used to study DNA synthesis. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is also a fluorescent probe that can be used to label DNA for imaging studies. However, there are some limitations to using 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide in lab experiments. It has low solubility in water and is unstable in solution, which can make it difficult to work with. Additionally, 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide. One area of research is to study its potential as an anti-cancer agent. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been shown to induce apoptosis in cancer cells, and further studies could lead to the development of new cancer therapies. Another area of research is to study the role of 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide in oxidative stress and cell signaling. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been found to increase the levels of reactive oxygen species in cells, and further studies could lead to a better understanding of the role of oxidative stress in disease. Additionally, 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide could be used to study the role of ribonucleotide reductase in DNA synthesis and replication.

Synthesis Methods

The synthesis of 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with thionyl chloride to form 2,6-dichloropyridine-3-sulfonyl chloride. This intermediate is then reacted with 3-methyl-1,1-dioxo-1λ6-thiolan-3-amine to form the final product, 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide. The yield of 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is approximately 50%.

Scientific Research Applications

3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has also been used as a fluorescent probe to study protein-protein interactions and to label DNA for imaging studies. Additionally, 3,6-dichloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has been used to study the role of reactive oxygen species in cell signaling.

properties

IUPAC Name

3,6-dichloro-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3S/c1-11(4-5-19(17,18)6-11)15-10(16)9-7(12)2-3-8(13)14-9/h2-3H,4-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIWKTMSPJMXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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